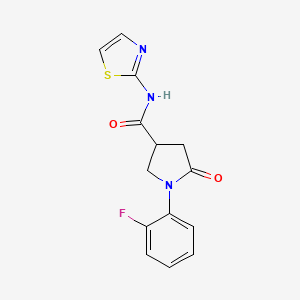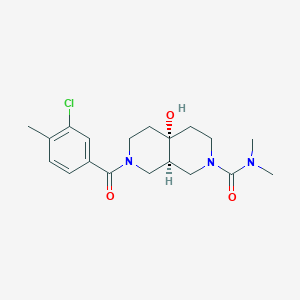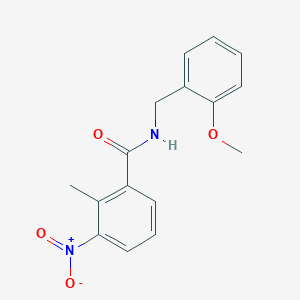
1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound belongs to a class of organic compounds known for their complex structure and diverse pharmacological properties. It is structurally characterized by the presence of a pyrrolidine ring, a thiazole moiety, and a fluorophenyl group.
Synthesis Analysis
The synthesis of compounds similar to "1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide" typically involves multi-step reactions, starting from basic organic or heterocyclic compounds. These reactions may include ring closure reactions, Suzuki reactions, and other steps like hydrolysis and amidation to introduce various functional groups into the compound (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class can be confirmed and analyzed by techniques such as FT-IR, NMR, and X-ray diffraction. Theoretical studies using density functional theory (DFT) can compare and confirm the molecular structure obtained from crystallographic data (Qin et al., 2019).
Chemical Reactions and Properties
These compounds can participate in a variety of chemical reactions, reflecting their active functional groups. Their chemical properties can be influenced by the specific functional groups present in the compound structure, leading to a wide range of reactivity and interactions with biological targets (Schroeder et al., 2009).
科学的研究の応用
Fluorescence Applications
- Shi et al. (2016) discussed the fluorescence origins in carbon dots, specifically highlighting organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo pyridine derivatives, which are closely related to the chemical structure . This suggests potential applications in high-fluorescence quantum yield studies (Shi et al., 2016).
Synthesis and Structure Analysis
- Qin et al. (2019) explored the synthesis and crystal structure of a compound similar to 1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide, providing insights into the molecular structure and physicochemical properties through crystallographic and density functional theory analyses. This research could be relevant for understanding the structural aspects of similar compounds (Qin et al., 2019).
Potential Anticancer Applications
- The development of novel pyridine-thiazole hybrid molecules, as discussed by Ivasechko et al. (2022), indicates the potential of compounds structurally related to 1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide in anticancer research. These compounds showed selectivity for cancer cell lines, suggesting their applicability in targeted cancer therapy (Ivasechko et al., 2022).
Pharmacological Research
- Katoch-Rouse and Horti (2003) synthesized a fluoropyrazole derivative for studying CB1 cannabinoid receptors using positron emission tomography. This study indicates the relevance of fluorinated pyrazoles, structurally related to the compound , in neuropharmacological research (Katoch-Rouse & Horti, 2003).
Metabolic Biotransformation Studies
- Sang et al. (2016) investigated the phase I metabolism of a novel oxazolidinone drug, structurally similar to 1-(2-fluorophenyl)-5-oxo-N-1,3-thiazol-2-yl-3-pyrrolidinecarboxamide, revealing insights into its biotransformation. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of similar compounds (Sang et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-10-3-1-2-4-11(10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVOZBXCWSBYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5517702.png)


![2-(pyridin-3-ylmethyl)-8-thieno[3,2-d]pyrimidin-4-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5517725.png)
![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)
![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)